molecular formula C22H17ClN2O3 B6096739 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

Cat. No. B6096739
M. Wt: 392.8 g/mol
InChI Key: LIOJDQJUXPHCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide, also known as BCI-121, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, and has been investigated for its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to inhibit the activity of the pro-inflammatory enzyme COX-2, and has been investigated for its potential as an anti-inflammatory agent. Additionally, this compound has been shown to induce apoptosis in cancer cells, and has been investigated for its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of CK2, and has been shown to exhibit low toxicity in vitro. Additionally, this compound has been shown to be stable in a variety of conditions, making it a useful tool for investigating the role of CK2 in various biological processes. However, this compound has some limitations for use in laboratory experiments, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have potential therapeutic applications in cancer and other diseases. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, this compound could be investigated for its potential as a drug candidate for the treatment of cancer or other diseases.

Synthesis Methods

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide involves a multi-step process that begins with the reaction of 5-chloro-2-aminobenzoic acid with ethyl 3-bromobenzoate to form 5-chloro-2-[(3-bromophenyl)carbonyl]aniline. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring, and the resulting compound is then coupled with 4-(4-fluorophenyl)phenylamine to form this compound.

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been investigated for its effects on various biological processes, including cell proliferation, apoptosis, and inflammation. Additionally, this compound has been shown to exhibit antitumor activity in several types of cancer cells, including breast, lung, and colon cancer.

properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-2-27-18-5-3-4-15(12-18)21(26)24-17-9-6-14(7-10-17)22-25-19-13-16(23)8-11-20(19)28-22/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOJDQJUXPHCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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